molecular formula C22H27N3O3 B2895469 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one CAS No. 2309732-73-6

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one

Cat. No. B2895469
CAS RN: 2309732-73-6
M. Wt: 381.476
InChI Key: GRDZZEQGXIGQEH-UHFFFAOYSA-N
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Description

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one is a useful research compound. Its molecular formula is C22H27N3O3 and its molecular weight is 381.476. The purity is usually 95%.
BenchChem offers high-quality 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications of Related Structural Features

N-Heterocyclic Carbene Complexes

N-Heterocyclic carbenes (NHCs) play a crucial role in catalytic applications due to their unique electron-donating and strong σ-donating abilities. The reactions involving rhodium and NHC complexes, for example, are foundational in organometallic chemistry and catalysis, offering pathways for oxidative addition and facilitating transformations relevant to pharmaceutical synthesis and material science (Yu et al., 2006).

Cyclic and Bicyclic Compounds

Cyclic compounds, especially those containing oxabicyclo and azabicyclo structures, are of interest in the development of pharmaceuticals and materials. Their synthesis and the exploration of their reactions provide a basis for creating complex molecules with potential biological activity. For example, the synthesis of 2-oxa-4,6,8-triazabicyclo[3.3.0]octanes and their derivatives reveals insights into ring fusion and anomeric effects important for designing molecules with specific chemical properties (Kakanejadifard et al., 2004).

Chiral Synthesis

The stereoselective synthesis of chiral molecules, such as perhydrofuro[2,3-b]furan derivatives, is vital for creating substances with specific optical activities. These compounds are significant in medicinal chemistry for their potential to act as building blocks in drug synthesis, highlighting the importance of chirality in biological interactions (Uchiyama et al., 2001).

Meroterpenoids

Meroterpenoids, such as those derived from endophytic fungi, demonstrate the intersection of organic chemistry and natural product research. Their study not only contributes to understanding the chemical diversity of natural products but also explores potential applications in drug discovery, particularly in identifying new cytotoxic agents (Wang et al., 2016).

properties

IUPAC Name

2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-1-(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-22(2)12-15-4-3-5-19(21(15)28-22)27-13-20(26)25-16-6-7-17(25)11-18(10-16)24-9-8-23-14-24/h3-5,8-9,14,16-18H,6-7,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDZZEQGXIGQEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(O1)C(=CC=C2)OCC(=O)N3C4CCC3CC(C4)N5C=CN=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)ethan-1-one

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